molecular formula C11H15N3S B2421555 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine CAS No. 2320600-33-5

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine

Cat. No. B2421555
CAS RN: 2320600-33-5
M. Wt: 221.32
InChI Key: KSXJQRQTCDPBBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .


Molecular Structure Analysis

The molecular structure of related compounds was studied by X-ray structural analysis . The efficacy of the molecules correlates well with their structures .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .

Scientific Research Applications

Novel Inhibitors in Cancer Therapy

4-(Pyrimidin-4-yl)morpholines, including compounds structurally related to 4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs, crucial in cancer pathways. The morpholine ring's ability to form key hydrogen bonds and confer selectivity over the broader kinome makes these compounds significant in designing selective dual inhibitors of mTORC1 and mTORC2, showing potential in novel cancer therapies (Hobbs et al., 2019).

Antimicrobial Activity

Research into thiomorpholine derivatives, akin to this compound, has shown promising antimicrobial properties. These derivatives have been developed with the aim of creating potent bioactive molecules that are safer and readily available. The synthesized compounds were tested for their antimicrobial activity against various bacterial and fungal strains, demonstrating their potential in addressing microbial resistance and offering new avenues for antibacterial and antituberculosis drug development (Kardile & Kalyane, 2010).

Synthetic Methodologies and Intermediate Compounds

The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share a structural framework with this compound, provides important insights into the rapid and green synthetic methods for these compounds. Such derivatives have shown inhibition of tumor necrosis factor-alpha and nitric oxide, highlighting their potential as intermediates in developing therapeutic agents (Lei et al., 2017).

Antitumor Evaluation and Molecular Docking

A series of morpholinylchalcones, related in structure to this compound, were synthesized and evaluated for their antitumor activity. These compounds showed promising activities against human lung cancer and hepatocellular carcinoma cell lines, with molecular docking studies supporting their biological activity results. This research underscores the potential of morpholine-based compounds in cancer treatment strategies (Muhammad et al., 2017).

Safety and Hazards

While specific safety and hazard information for “4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine” is not available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-9-10(3-1)12-8-13-11(9)14-4-6-15-7-5-14/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJQRQTCDPBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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